7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group to the phenol ring.
Alkylation: Formation of the hydroxypropyl chain.
Amination: Introduction of the pentylamino group.
Cyclization: Formation of the purine ring system.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the purine ring or side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide for substitution reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26N6O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione |
InChI |
InChI=1S/C20H26N6O6/c1-3-4-5-10-21-19-22-17-16(18(28)23-20(29)24(17)2)25(19)11-14(27)12-32-15-8-6-13(7-9-15)26(30)31/h6-9,14,27H,3-5,10-12H2,1-2H3,(H,21,22)(H,23,28,29) |
InChI Key |
JCRNRUOAAYTVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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